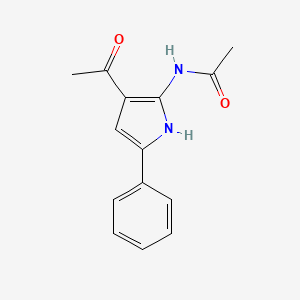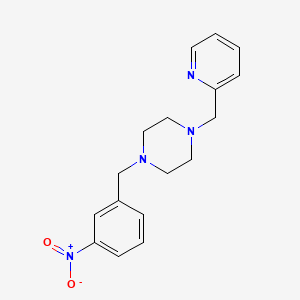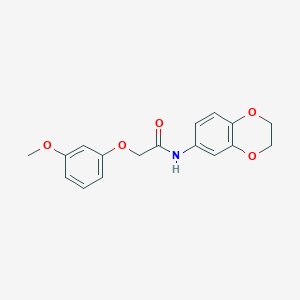
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide, also known as AP2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AP2 is a pyrrole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
科学研究应用
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to have anti-microbial activity against a range of bacteria and fungi.
作用机制
The mechanism of action of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is not fully understood. However, it is believed that N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide exerts its biological activity by modulating the activity of enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection.
Biochemical and Physiological Effects:
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to inhibit the growth of a range of bacteria and fungi.
实验室实验的优点和局限性
One advantage of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one limitation of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is its relatively low potency, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide research. One area of interest is the development of more potent derivatives of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide that exhibit improved biological activity. Another area of interest is the exploration of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide as a potential therapeutic for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in exploring the potential of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide as a novel anti-microbial agent for the treatment of bacterial and fungal infections.
In conclusion, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. While there are some limitations to its use, there are also many promising future directions for N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide research.
合成方法
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the condensation of 2-acetylphenylboronic acid with 2-bromoacetophenone, followed by a Suzuki coupling reaction with 2-bromo-5-nitrophenylboronic acid. The resulting intermediate is then reduced with palladium on carbon to yield N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide.
属性
IUPAC Name |
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9(17)12-8-13(11-6-4-3-5-7-11)16-14(12)15-10(2)18/h3-8,16H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDWQHYQKKEUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5683000.png)
![8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683005.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)
![(4S*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5683019.png)

![2-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5683039.png)

![N,N-dimethyl-2-[(1S*,5R*)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]non-3-yl]acetamide](/img/structure/B5683058.png)
![2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5683065.png)
![(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)
![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5683074.png)

![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)